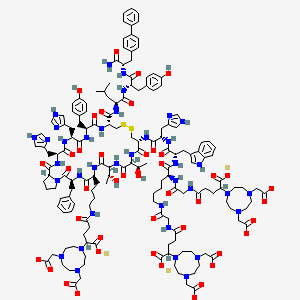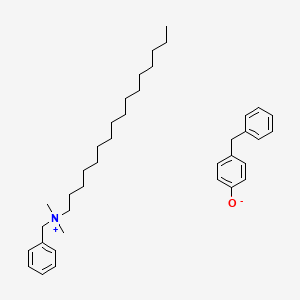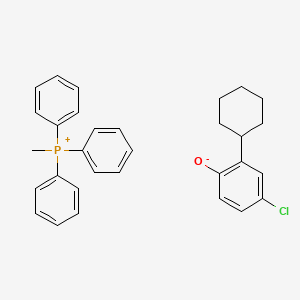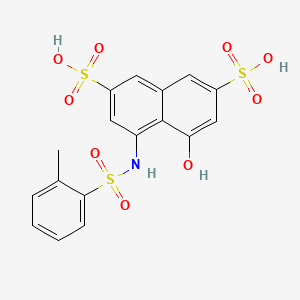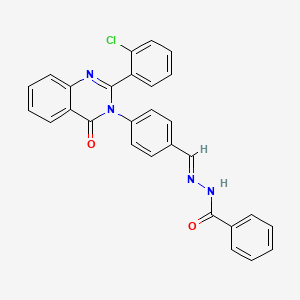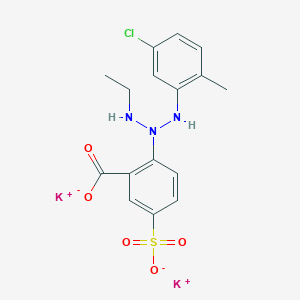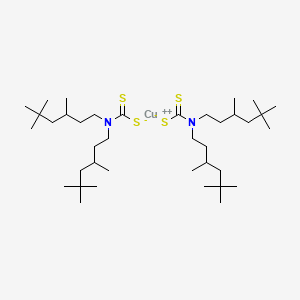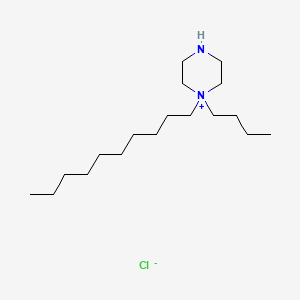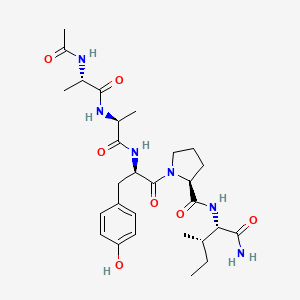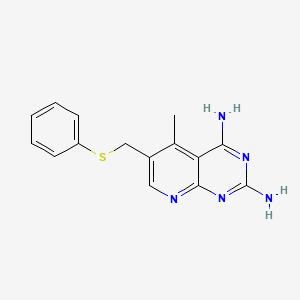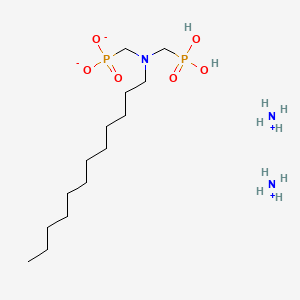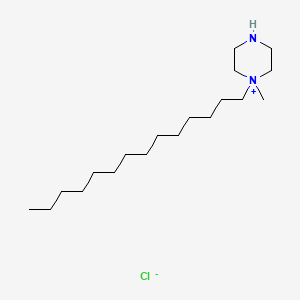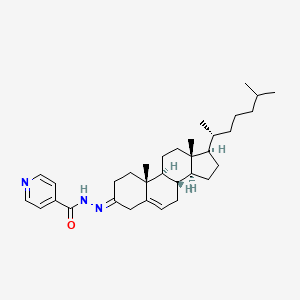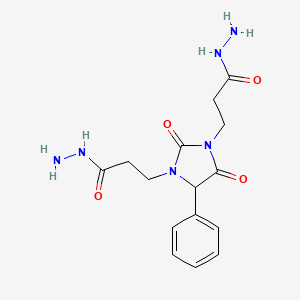
2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide): is a chemical compound with the molecular formula C15H20N6O4 and a molecular weight of 348.36 g/mol. This compound is characterized by its imidazolidine ring structure, which is substituted with phenyl and propionohydrazide groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Industrial Production Methods: Industrial production methods for this compound are not well-documented. it is likely that similar synthetic routes are scaled up for industrial production, with considerations for yield optimization and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenyl and propionohydrazide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide) is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its hydrazide groups can form stable complexes with metal ions, making it useful in bioinorganic chemistry .
Industry: In industry, 2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide) is used in the production of advanced materials, such as polymers and coatings. Its thermal stability and reactivity make it suitable for use in high-performance materials .
Wirkmechanismus
The mechanism of action of 2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide) involves its ability to form stable complexes with metal ions and other molecules. This interaction can influence various molecular pathways, depending on the specific application. For example, in catalysis, the compound can act as a ligand, facilitating the catalytic process by stabilizing transition states.
Vergleich Mit ähnlichen Verbindungen
- Adipic acid dihydrazide
- Isophthalic dihydrazide
- Sebacic dihydrazide
- 4-isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
Comparison: Compared to these similar compounds, 2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide) is unique due to its phenyl substitution, which imparts distinct chemical propertiesFor example, the phenyl group can enhance the compound’s ability to participate in π-π interactions, making it useful in materials science .
Eigenschaften
CAS-Nummer |
94231-30-8 |
|---|---|
Molekularformel |
C15H20N6O4 |
Molekulargewicht |
348.36 g/mol |
IUPAC-Name |
3-[3-(3-hydrazinyl-3-oxopropyl)-2,4-dioxo-5-phenylimidazolidin-1-yl]propanehydrazide |
InChI |
InChI=1S/C15H20N6O4/c16-18-11(22)6-8-20-13(10-4-2-1-3-5-10)14(24)21(15(20)25)9-7-12(23)19-17/h1-5,13H,6-9,16-17H2,(H,18,22)(H,19,23) |
InChI-Schlüssel |
BUGOGQOKXQIQAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=O)N2CCC(=O)NN)CCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


